molecular formula C8H13NO B022340 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine CAS No. 19942-30-4

3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine

Cat. No. B022340
CAS RN: 19942-30-4
M. Wt: 139.19 g/mol
InChI Key: ALIKSNZBMFSXMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine (AMTP) is an organic compound with a molecular formula C8H13NO. It is a yellowish-brown liquid with a pungent odor. AMTP is widely used in scientific research to study the mechanism of action of various drugs and their effects on the human body.

Mechanism Of Action

3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine acts as a competitive inhibitor of aromatic L-amino acid decarboxylase (AADC), an enzyme that converts L-DOPA to dopamine. By inhibiting AADC, 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine reduces the levels of dopamine in the brain, leading to Parkinson's disease-like symptoms.

Biochemical And Physiological Effects

3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine induces Parkinson's disease-like symptoms in animal models, including tremors, rigidity, and bradykinesia. It also decreases locomotor activity and impairs motor coordination. 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine has been shown to decrease dopamine levels in the brain and increase the levels of its precursor, L-DOPA. It also affects the levels of other neurotransmitters such as serotonin and norepinephrine.

Advantages And Limitations For Lab Experiments

3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine is a useful tool in scientific research to study the mechanism of action of various drugs. It is relatively easy to synthesize and has a well-established mechanism of action. However, its use is limited by its toxicity and potential side effects. It can induce Parkinson's disease-like symptoms in animal models, which can be difficult to reverse. It is also important to note that the effects of 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine on the human body may differ from those observed in animal models.

Future Directions

There are several future directions for the use of 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine in scientific research. One potential application is in the study of addiction and reward. 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine has been shown to affect dopamine levels in the brain, which are known to be involved in addiction and reward. Another potential application is in the development of new drugs for Parkinson's disease. By understanding the mechanism of action of 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine, researchers may be able to develop new drugs that target the same pathway. Finally, 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine may be useful in the study of other neurological disorders, such as Alzheimer's disease and schizophrenia.
Conclusion:
In conclusion, 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine is a useful tool in scientific research to study the mechanism of action of various drugs. It is relatively easy to synthesize and has a well-established mechanism of action. Its use is limited by its toxicity and potential side effects. However, there are several future directions for the use of 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine in scientific research, including the study of addiction and reward, the development of new drugs for Parkinson's disease, and the study of other neurological disorders.

Scientific Research Applications

3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine is widely used in scientific research to study the mechanism of action of various drugs. It is used as a dopaminergic agent to induce Parkinson's disease-like symptoms in animal models. It is also used to study the effects of drugs on the central nervous system and to investigate the role of dopamine in addiction and reward.

properties

CAS RN

19942-30-4

Product Name

3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-(6-methyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone

InChI

InChI=1S/C8H13NO/c1-6-8(7(2)10)4-3-5-9-6/h9H,3-5H2,1-2H3

InChI Key

ALIKSNZBMFSXMC-UHFFFAOYSA-N

SMILES

CC1=C(CCCN1)C(=O)C

Canonical SMILES

CC1=C(CCCN1)C(=O)C

synonyms

Ethanone, 1-(2-methyl-1,4,5,6-tetrahydro-3-pyridinyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4,4-diacetylbutyronitrile (15.3 g, 0.1 mole) in ethyl alcohol (50 ml) over Raney nickel (2 g) was hydrogenated at room temperature and three atmospheres pressure. After hydrogen uptake had ceased, the catalyst was filtered off and the filtrate concentrated under reduced pressure to give 3-acetyl-2-methyl-1,4,5,6-tetrahydropyridine.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Four

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